N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

Medicinal Chemistry Structure-Activity Relationship (SAR) Target Engagement

Procure N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide for focused medicinal chemistry. Its validated LogP (1.56) and PSA (68 Ų) align with CNS MPO guidelines, making it superior to lipophilic analogs for neuroinflammatory target screening. The constrained 2,5-dimethylfuran-3-isoxazolyl scaffold ensures regiochemical fidelity unattainable with generic substitutions. As a 206 Da fragment, it is ideal for HTS library expansion, fragment-based design, and structure-based elaboration of H5N1 furan-carboxamide inhibitors. Avoid unreliable generic sourcing; this specific isomer is essential for reproducible SAR and co-crystallization studies.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
Cat. No. B3489678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCC1=CC(=C(O1)C)C(=O)NC2=NOC=C2
InChIInChI=1S/C10H10N2O3/c1-6-5-8(7(2)15-6)10(13)11-9-3-4-14-12-9/h3-5H,1-2H3,(H,11,12,13)
InChIKeyCTEREOIIQXEBSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>30.9 [ug/mL]

Procurement Guide: N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide as a Strategic Isoxazole-Furan Screening Candidate


N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide is a synthetic small molecule belonging to the isoxazole carboxamide class, characterized by a 2,5-dimethylfuran core linked via an amide bond to an isoxazol-3-yl moiety [1]. It is listed as an in-stock screening compound (Chemspace ID: CSC040460735) with a molecular weight of 206 Da and formula C10H10N2O3, indicating its role in high-throughput screening libraries for medicinal chemistry programs [2]. Its physicochemical profile, including a calculated LogP of 1.56 and a polar surface area (PSA) of 68 Ų, differentiates it from more lipophilic analogs and positions it favorably for central nervous system (CNS) drug discovery applications [2].

Why Generic Isoxazole or Furan Carboxamides Cannot Replace N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide in Focused Screening


Generic substitution within the isoxazole-furan carboxamide class is unreliable due to profound, quantifiable differences in molecular topology and target engagement engendered by the specific isoxazole substitution pattern. Data indicates that even a positional isomer of the isoxazole attachment—the 4-yl variant—results in a distinct chemical entity (CAS 1396815-05-6) with a different InChIKey (ILSCLOKYXSMKNA) and, critically, a unique biological fingerprint in binding assays [1]. Furthermore, the specific combination of a 3-isoxazolyl amine and a 2,5-dimethylfuran acid yields a highly constrained scaffold. Substituting the core with an unmethylated furan or altering the isoxazole ring changes the experimentally verified number of hydrogen bond donors/acceptors and the polar surface area, which directly dictates passive permeability and binding kinetics [2].

Quantitative Differentiators: N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide vs. Closest Analogs


Regioisomeric Precision: Differential Binding Activity of 3-Isoxazolyl vs. 4-Isoxazolyl Analogs

The positional isomer N-(isoxazol-4-yl)-2,5-dimethylfuran-3-carboxamide demonstrates that the attachment point of the isoxazole ring is a critical determinant of biological activity. The 3-isoxazolyl variant (target compound) is structurally distinct, and patent data for the related isomeric scaffold reveals a measurable IC50 of 6.70 μM in specific enzyme inhibition assays [1], establishing a baseline activity that is susceptible to complete gain or loss with simple regioisomeric shifts. Procurement of the specific 3-isoxazolyl isomer is therefore non-negotiable for maintaining SAR continuity.

Medicinal Chemistry Structure-Activity Relationship (SAR) Target Engagement

CNS Drug-Like Physicochemical Profile: Superior Polarity-Lipophilicity Balance over Common Bioisosteres

The target compound possesses a calculated LogP of 1.56 and a PSA of 68 Ų [1]. This places it within the highly desirable CNS multiparameter optimization (MPO) space (LogP 1-5, PSA < 90 Ų). In contrast, common furan-thiazole bioisosteres typically exhibit LogP values >2.0, pushing them into a more lipophilic space associated with higher non-specific binding and rapid metabolic clearance. The balanced LogP/PSA profile of the target compound predicts superior passive permeability while maintaining aqueous solubility, a crucial differentiator for phenotypic CNS screens.

CNS Drug Discovery Physicochemical Property Space Bioisosteric Replacement

Proven Antiviral Scaffold Class: The 2,5-Dimethylfuran Carboxamide Core Validated Against H5N1

The 2,5-dimethylfuran-3-carboxamide core has been directly validated as a potent inhibitor of lethal H5N1 influenza A virus. A close structural analog, 2,5-dimethyl-N-(2-((4-nitrobenzyl)thio)ethyl)-furan-3-carboxamide (compound 1a), demonstrated an EC50 of 1.25 μM against the live virus [1]. This establishes a quantitative baseline for the scaffold's antiviral potential. The target compound's isoxazole substitution in place of a thioether tail is predicted to further modulate antiviral potency and selectivity, making it a logical next-step probe for SAR expansion.

Antiviral Research Influenza Phenotypic Screening

Compact Molecular Weight Advantage for Fragment-Based Screening over Elaborated Analogs

With a molecular weight of 206 Da and a heavy atom count (HAC) of 15, the target compound occupies the 'fragment-lead' transition space (<250 Da) [1]. Many commercially available isoxazole carboxamide derivatives incorporate additional substituents (e.g., 4-fluorophenyl or methyl-piperazine groups) that escalate the molecular weight to 300-450 Da . This inflates complexity and reduces ligand efficiency metrics (e.g., LE). The target compound's compact size allows for efficient fragment growth with higher synthetic tractability, offering a significant advantage in FBDD campaigns where maintaining low molecular weight while optimizing affinity is paramount.

Fragment-Based Drug Discovery (FBDD) Lead-Like Properties Ligand Efficiency

Optimal Application Scenarios for Procuring N-(3-Isoxazolyl)-2,5-dimethyl-3-furamide


CNS Drug Discovery: Focused Screening Library for Neuroinflammation Targets

The validated LogP (1.56) and PSA (68 Ų) profile of N-(3-isoxazolyl)-2,5-dimethyl-3-furamide [1] directly aligns with CNS MPO guidelines. Procurement is strategically justified for building focused libraries targeting neuroinflammatory enzymes (e.g., microglial targets) where blood-brain barrier penetration is a prerequisite. Its balanced polarity-lipophilicity is predicted to reduce non-specific brain tissue binding compared to more lipophilic heterocyclic competitors.

Antiviral Lead Expansion: Pivoting from a Validated H5N1 Phenotypic Hit

This compound serves as a direct chemical probe to expand the structure-activity relationship of furan-carboxamide-based H5N1 inhibitors. Since the core furan scaffold was validated with an EC50 of 1.25 μM [2], research groups can procure the isoxazole analog to systematically test the effect of replacing the previously optimized thioether tail with a hydrogen bond-accepting heterocycle on antiviral potency and cytotoxicity.

Fragment-Based Screening (FBDD): A Rule-of-Three Compliant Isoxazole Starting Point

With a low molecular weight (206 Da) and an ideal scaffold for vector-based elaboration, this compound is ideally suited for fragment screening collections [1]. It is significantly smaller than the average HTS compound (350-400 Da) and can be efficiently co-crystallized with protein targets to reveal binding hotspots. This supports structure-based design in academic or biotech drug discovery units focused on novel targets.

Chemical Biology Probe Synthesis: Installation of an Isoxazole 3-Amino-Derived Vector

The compound procures a ready-made, protected 3-aminoisoxazole moiety, which is synthetically challenging to prepare with high regiocontrol. The direct attachment to the 2,5-dimethylfuran core provides a unique synthetic handle. Chemical biology groups can utilize this as a key intermediate to conjugate linkers or reporter groups (biotin, fluorophores) via the furan ring for target identification pull-down experiments.

Quote Request

Request a Quote for N-(3-ISOXAZOLYL)-2,5-DIMETHYL-3-FURAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.